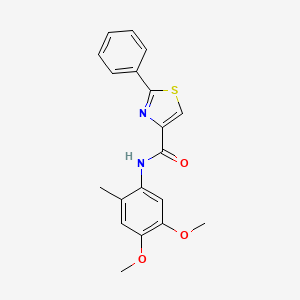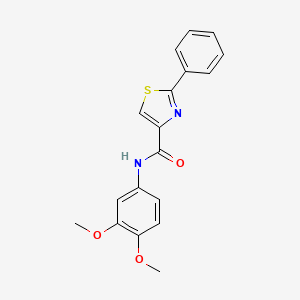
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide, also known as DPTC, is a synthetic compound that has been studied for its potential use in various scientific research applications. DPTC is a member of the thiazole family of compounds, which are known to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Studies have also shown that N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide can inhibit the growth of blood vessels, which is important for the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide in lab experiments is that it exhibits potent anticancer and antimicrobial activity, making it a potentially useful tool for studying these diseases. However, one limitation is that the mechanism of action of N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide. One area of interest is the development of new synthetic analogs of N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide with improved potency and selectivity against specific cancer cell types. Another area of interest is the elucidation of the mechanism of action of N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide, which may provide insight into new targets for cancer therapy. Additionally, further studies are needed to assess the safety and toxicity of N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide in animal models and in humans, which is essential for its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with thiourea to form the corresponding thiosemicarbazide. This intermediate is then reacted with ethyl acetoacetate to form the thiazole ring, which is subsequently coupled with 2-phenylacetyl chloride to form the final product, N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide has been studied for its potential use in various scientific research applications, including as an anticancer agent, an antimicrobial agent, and an antifungal agent. Studies have shown that N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide has also been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-15-9-8-13(10-16(15)23-2)19-17(21)14-11-24-18(20-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPJUZHXKUSSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7545692.png)
![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)
![6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
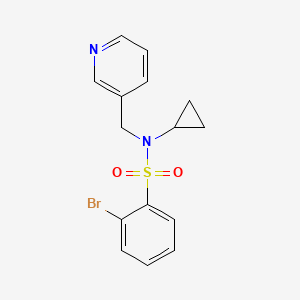
![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545727.png)
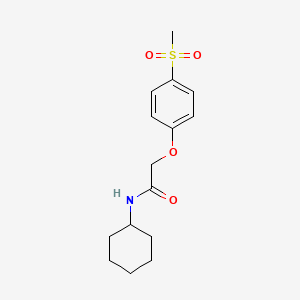
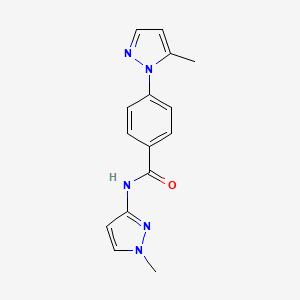
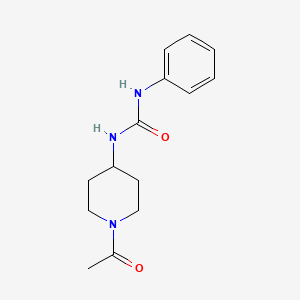
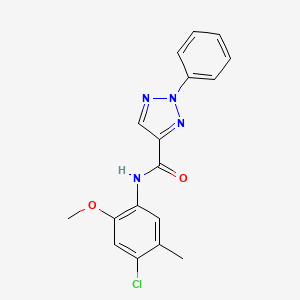
![N-[1-[(1,1-dioxothiolan-3-yl)-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B7545766.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)
